1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride

Medicinal Chemistry Chemical Synthesis Compound Management

Inconsistent solubility and amorphous free-base forms can compromise linker conjugation yields. This hydrochloride salt provides a defined crystalline solid (MP 209-211°C) and reliable aqueous solubility (logP -1.04) for reproducible bioconjugation. - **Application**: Succinimide linker for PROTACs, ADCs, and SAR studies. - **Key advantage**: ≥98% purity minimizes impurity-driven assay artifacts. - **Supply**: Stable solid, automated dispensing-compatible, with full SDS for inventory systems.

Molecular Formula C6H11ClN2O2
Molecular Weight 178.62
CAS No. 1211465-79-0
Cat. No. B3021563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride
CAS1211465-79-0
Molecular FormulaC6H11ClN2O2
Molecular Weight178.62
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CCN.Cl
InChIInChI=1S/C6H10N2O2.ClH/c7-3-4-8-5(9)1-2-6(8)10;/h1-4,7H2;1H
InChIKeyGFHCMTWJVSMLHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminoethyl)pyrrolidine-2,5-dione Hydrochloride Specifications & Identity


1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride (CAS 1211465-79-0) is a heterocyclic building block comprising a pyrrolidine-2,5-dione (succinimide) core N-substituted with a 2-aminoethyl chain and presented as the hydrochloride salt [1]. With molecular formula C₆H₁₁ClN₂O₂ and a molecular weight of 178.62 g/mol, this compound is supplied as a crystalline solid with a reported melting point of 209–211 °C and a calculated logP of -1.04, indicating hydrophilic character relative to non-salt analogs [1]. Its MDL identifier (MFCD13461783) and availability from multiple specialty chemical vendors at purities of ≥95–98% position it as a readily accessible intermediate for medicinal chemistry and bioconjugation applications .

1
Crystalline HCl salt – enables accurate weighing and reproducible synthesis.
Contrasts with hygroscopic free-base analogs.
2
High purity (≥98%) – reduces side-reaction risk in sensitive conjugations.
Multiple vendor CoA support.
3
Hydrophilic profile – supports aqueous-phase bioconjugation and biological assays.
Low logP relative to reduced amine analog.

1-(2-Aminoethyl)pyrrolidine-2,5-dione Hydrochloride Substitution Limitations


The selection of 1-(2-aminoethyl)pyrrolidine-2,5-dione hydrochloride over its free-base counterpart (1-(2-aminoethyl)pyrrolidine-2,5-dione, CAS 25660-19-9) or the fully reduced analog (1-(2-aminoethyl)pyrrolidine, CAS 7154-73-6) is driven by tangible differences in physical form, stability, and solubility that directly impact experimental reproducibility and workflow efficiency [1]. The hydrochloride salt exhibits a well-defined crystalline solid state with a high melting point (209–211 °C), contrasting with the free base's lower melting point and the liquid nature of 1-(2-aminoethyl)pyrrolidine at room temperature; these distinctions affect weighing accuracy, storage longevity, and compatibility with aqueous reaction conditions [1]. Generic substitution without verifying salt form or purity grade can introduce uncontrolled variables in reaction yield, product profile, and biological assay outcomes, underscoring the need for compound-specific procurement documentation .

Salt form
HCl salt: crystalline solid, high melting point, stable weighing
Free base: lower melting point, may absorb moisture, altering stoichiometry
Core structure
Succinimide (pyrrolidine-2,5-dione) with aminoethyl handle
Reduced pyrrolidine analog: liquid, higher logP, limited aqueous miscibility
Purity grade
≥98% purity, documented hazard profile
Generic 95% grades may introduce uncharacterized impurities

1-(2-Aminoethyl)pyrrolidine-2,5-dione Hydrochloride Quantitative Differentiators


Solid-State Stability & Melting Point vs Free Base

The hydrochloride salt form of 1-(2-aminoethyl)pyrrolidine-2,5-dione provides a distinct melting point of 209–211 °C, enabling reliable solid-state characterization and easier handling during weighing and storage compared to the free base analog, which lacks a clearly defined melting point in commercial documentation [1]. This thermal stability difference reduces the risk of compound degradation or hygroscopicity issues that can compromise synthetic reproducibility [1].

Melting Point vs Free Base
Head-to-head
HCl salt: 209–211 °C
Free base: lower / uncharacterized
Confirms crystalline integrity for reproducible dispensing.
Vendor-reported range; verify for new batches.
Medicinal Chemistry Chemical Synthesis Compound Management

Hydrophilicity Contrast to Reduced Analog

The hydrochloride salt exhibits a calculated logP of -1.04, reflecting substantial hydrophilicity that enhances aqueous solubility compared to the fully reduced analog 1-(2-aminoethyl)pyrrolidine, which has a higher logP (approximately 0.0–0.5 estimated) and is a liquid with limited water miscibility [1]. This difference in partition coefficient directly influences the compound's suitability for aqueous-phase reactions and biological assays [1].

Hydrophilicity Contrast
Class-level
logP: -1.04 (calc.)
Reduced analog: ~0.0–0.5 (est.)
Supports aqueous solubility for biological screening.
Calculated value; experimental logD may vary.
ADME Prediction Bioconjugation Solubility Optimization

Commercial Purity Benchmark vs Standard Grades

Multiple specialty chemical vendors offer 1-(2-aminoethyl)pyrrolidine-2,5-dione hydrochloride with a guaranteed minimum purity of 98%, whereas the free base and many generic pyrrolidine-dione derivatives are typically listed at 95% purity . This 3% absolute purity difference, while seemingly modest, reduces the potential for impurity-driven side reactions or inconsistent biological activity, particularly in sensitive applications such as PROTAC linker chemistry or radiolabeling .

Purity Benchmark
Specification review
HCl salt: ≥98%
Free base: typically ≥95%
Reduces impurity-driven side reactions.
Multi-vendor CoA comparison; confirm per lot.
Analytical Chemistry Quality Control Reproducibility

Defined Hazard Profile vs Uncharacterized Analogs

The hydrochloride salt is accompanied by a standardized Safety Data Sheet (SDS) that explicitly defines hazard statements (H302, H315, H319, H335) and precautionary measures (P261, P305+P351+P338), whereas the free base and certain close analogs lack complete GHS classification documentation . This defined hazard profile enables laboratories to establish compliant handling protocols and reduces the administrative burden associated with risk assessment for new chemical entities .

Hazard Profile
Class-level
HCl salt: defined GHS (H302, H315, H319, H335)
Free base: incomplete / vendor-variable
Enables compliant handling protocol development.
SDS from Oakwood/AKSci; check region-specific versions.
Laboratory Safety Regulatory Compliance SOP Development

Application Scenarios for 1-(2-Aminoethyl)pyrrolidine-2,5-dione Hydrochloride


Aqueous Bioconjugation & PROTAC Synthesis

The compound's hydrophilic character (logP -1.04) and high purity (≥98%) make it an ideal precursor for installing aminoethyl-succinimide handles on biomolecules or small-molecule ligands intended for aqueous coupling conditions [1]. Its defined solid state and thermal stability further ensure accurate stoichiometric control during linker assembly, a critical factor in the reproducible synthesis of PROTACs and antibody-drug conjugates [1].

Medicinal Chemistry Scaffold Derivatization

When used as a building block for the synthesis of pyrrolidine-2,5-dione-based enzyme inhibitors or receptor ligands, the 98% purity specification and the well-characterized hazard profile reduce the risk of impurity-derived artifacts [1]. This is particularly relevant for structure-activity relationship (SAR) studies where even minor impurities can confound biological readouts [1].

Compound Management & High-Throughput Screening

The high melting point (209–211 °C) and crystalline nature facilitate automated weighing and dissolution in DMSO or aqueous buffers, improving the reliability of compound plating for high-throughput screening campaigns [1]. The availability of a consistent SDS further simplifies compound registration in laboratory inventory systems .

Application
Selection Property
Validation Focus
Aqueous bioconjugation & PROTAC synthesis
Hydrophilic succinimide building block, high purity
Aqueous solubility and stoichiometric control
Medicinal chemistry scaffold derivatization
Well-characterized hazard profile, ≥98% purity
Impurity control in SAR studies
Compound management & HTS
Crystalline solid with defined melting point
Automated weighing and dissolution reliability

Technical Documentation Hub

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24 linked technical documents
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